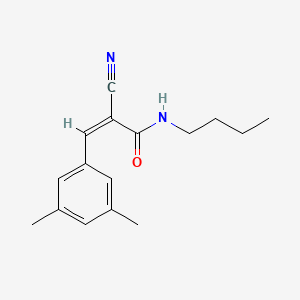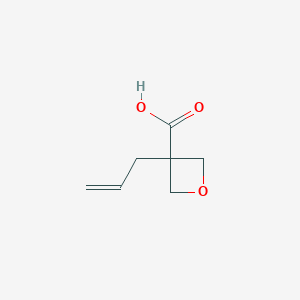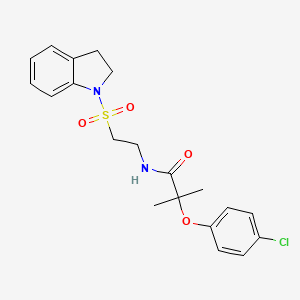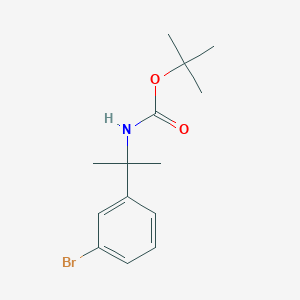
(Z)-N-butyl-2-cyano-3-(3,5-dimethylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-N-butyl-2-cyano-3-(3,5-dimethylphenyl)prop-2-enamide” is a complex organic compound. Based on its name, it likely contains a cyano group (-CN), a butyl group (a four-carbon chain), and a phenyl group (a six-carbon ring), among other features .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyano group and the attachment of the butyl and phenyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of carbon, hydrogen, and nitrogen atoms. The “Z” in the name suggests that it contains a double bond with specific stereochemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, density, and solubility. These properties are determined by the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Chemistry and Biochemistry of Acrylamides
Acrylamides, closely related to the structure of interest, have been extensively studied for their formation in food processing and potential health implications. Their presence in foods formed under conditions that induce Maillard browning products highlights the importance of understanding their chemistry and biochemistry. The synthesis and applications of polyacrylamide, derived from acrylamide, span across soil conditioning, wastewater treatment, and laboratory use for protein separation by electrophoresis, underlining the compound's versatility in scientific and industrial applications (Friedman, 2003).
Pharmacological Applications of Sulfonamides
Sulfonamides represent a class of compounds with a structural motif similar to the one of interest, possessing a wide range of pharmacological applications. They have been employed in the synthesis of diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics, among others. Recent patents have focused on novel sulfonamide derivatives for antiglaucoma treatments and as diagnostic tools for tumor-associated isoforms, indicating the ongoing relevance of this structural class in therapeutic development (Carta, Scozzafava, & Supuran, 2012).
Nanomaterials and Environmental Impact
The emergence of engineered nanomaterials (ENMs) in the environment, including TiO2, ZnO, Ag, fullerenes, CNT, and CeO2, has raised concerns about their potential impact on ecological and human health. Reviews on environmental concentrations of ENMs highlight the importance of understanding their fate and behavior in aquatic environments, soils, and air. This context may offer insights into the environmental considerations necessary for managing compounds with similar properties to (Z)-N-butyl-2-cyano-3-(3,5-dimethylphenyl)prop-2-enamide, emphasizing the need for sustainable practices in its use and disposal (Gottschalk, Sun, & Nowack, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-N-butyl-2-cyano-3-(3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-4-5-6-18-16(19)15(11-17)10-14-8-12(2)7-13(3)9-14/h7-10H,4-6H2,1-3H3,(H,18,19)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPFDXJYBQCUOI-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC(=CC(=C1)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CC(=CC(=C1)C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2942332.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2942334.png)



![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2942343.png)


![2-Chloro-4-fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2942347.png)
![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2942348.png)


![2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2942354.png)